REACTION_CXSMILES
|
[Cl-].[NH4+].Cl.[Cl:4][C:5]1[CH:6]=[C:7]([CH:25]=[CH:26][CH:27]=1)[O:8][C:9]1[C:17]([S:18](=[O:21])(=[O:20])[NH2:19])=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=1[N+:22]([O-])=O.[OH-].[Na+]>[Fe].O>[NH2:22][C:10]1[CH:11]=[C:12]([CH:16]=[C:17]([S:18](=[O:20])(=[O:21])[NH2:19])[C:9]=1[O:8][C:7]1[CH:25]=[CH:26][CH:27]=[C:5]([Cl:4])[CH:6]=1)[C:13]([OH:15])=[O:14] |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
11 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
4-(m-Chlorophenoxy)-3-nitro-5-sulphamyl-benzoic acid
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(OC2=C(C=C(C(=O)O)C=C2S(N)(=O)=O)[N+](=O)[O-])C=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated on a steam bath
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed twice with 1N sodium hydroxide (50 ml each time)
|
Type
|
ADDITION
|
Details
|
The combined filtrates were adjusted to a pH of 2.5 by the addition of 4N hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the precipitated 3-amino-4-(m-chlorophenoxy)-5-sulphamyl-benzoic acid was collected by suction
|
Type
|
CUSTOM
|
Details
|
recrystallized from aqueous ethanol
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C(=O)O)C=C(C1OC1=CC(=CC=C1)Cl)S(N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |